4-Benzylisoquinolin-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
42398-69-6 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-benzylisoquinolin-1-amine |
InChI |
InChI=1S/C16H14N2/c17-16-15-9-5-4-8-14(15)13(11-18-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,17,18) |
InChI Key |
NUPSDJAQBLLBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzylisoquinolin 1 Amine and Analogues
Classical Total Synthesis Approaches
Traditional methods for constructing the isoquinoline (B145761) core, such as the Pictet-Spengler and Bischler-Napieralski reactions, are foundational in alkaloid synthesis. However, to yield 4-benzylisoquinolin-1-amine, these reactions must be integrated into multi-step sequences involving subsequent functionalization of the isoquinoline ring.
Pictet-Spengler Reactions
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs) through the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. nih.govmdpi.com The standard reaction directly furnishes a C-1 substituted product. To apply this method for this compound, a strategy would involve using a β-phenylethylamine and a suitable carbonyl compound, followed by subsequent modification of the resulting THIQ core.
A plausible synthetic sequence would be:
Pictet-Spengler Cyclization : Reaction of a phenylethylamine with an aldehyde (e.g., formaldehyde) to form a simple tetrahydroisoquinoline.
Aromatization : Dehydrogenation of the THIQ ring to yield the aromatic isoquinoline core.
C-4 Benzylation : Introduction of the benzyl (B1604629) group at the C-4 position. This can be challenging and may require the use of organometallic reagents or transition-metal-catalyzed cross-coupling reactions on a pre-functionalized isoquinoline (e.g., a 4-haloisoquinoline).
C-1 Amination : The final introduction of the amine group at the C-1 position, often achieved by first converting the C-1 position to a good leaving group (like a chloro group via an intermediate isoquinolin-1(2H)-one) followed by nucleophilic substitution with an amine source. nih.gov
| Step | Reaction Type | Key Reagents/Conditions | Intermediate Product |
| 1 | Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde, Acid catalyst (e.g., H₂SO₄, TFA) | Tetrahydroisoquinoline |
| 2 | Aromatization/Oxidation | Pd/C, Sulfur, or other dehydrogenating agents | Isoquinoline |
| 3 | C-4 Benzylation | Organometallic reagents or Pd-catalyzed coupling on 4-haloisoquinoline | 4-Benzylisoquinoline (B11886311) |
| 4 | C-1 Amination | 1. Oxidation to isoquinolin-1(2H)-one 2. Chlorination (e.g., POCl₃) 3. Amination | This compound |
Bischler-Napieralski Cyclization and Subsequent Transformations
The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govd-nb.infonih.gov This reaction typically produces a 3,4-dihydroisoquinoline, which can then be aromatized. researchgate.net Similar to the Pictet-Spengler approach, this method requires additional steps to install the required substituents at the C-1 and C-4 positions.
The sequence to the target molecule involves:
Amide Formation : Acylation of a β-phenylethylamine to form the necessary amide precursor. The acyl group used will determine the initial substituent at C-1 of the dihydroisoquinoline ring.
Bischler-Napieralski Cyclization : Treatment with a strong dehydrating agent (e.g., POCl₃) to effect the cyclodehydration, yielding a 1-substituted-3,4-dihydroisoquinoline. nih.gov
Aromatization : Oxidation of the dihydroisoquinoline intermediate to the corresponding aromatic isoquinoline.
Functional Group Manipulations : A series of reactions, analogous to those described for the Pictet-Spengler route, would be required. This includes benzylation at the C-4 position and the conversion of the C-1 substituent into an amino group. If the C-1 substituent from the cyclization is a methyl group (from an acetyl amide), it would need to be removed or transformed as part of the C-1 amination strategy.
| Reagent | Conditions | Product Type | Ref. |
| POCl₃, P₂O₅, ZnCl₂ | Refluxing in acidic conditions | 3,4-Dihydroisoquinolines | nih.govnih.gov |
| Tf₂O, 2-chloropyridine | Low temperature activation, then warming | 3,4-Dihydroisoquinolines (milder conditions) | nih.gov |
| Oxalyl chloride-FeCl₃ | Avoids retro-Ritter side reaction | N-acyliminium intermediate | researchgate.net |
Variants of Condensation and Cycloaddition Reactions
Beyond the two primary named reactions, other strategies can be employed to construct the 4-benzyl-1-aminoisoquinoline scaffold. These often involve modern transition-metal-catalyzed reactions or cycloadditions that allow for more direct installation of substituents.
Pomeranz-Fritsch Reaction : This acid-catalyzed cyclization of a benzalaminoacetal can produce isoquinolines with various substitution patterns. google.comorganic-chemistry.org A modification of this reaction could potentially be designed to build a 4-substituted isoquinoline core, which would then require amination at the C-1 position. The Bobbitt modification, for instance, leads to tetrahydroisoquinolines. google.commdpi.com
Palladium-Catalyzed Annulation : Methods involving the palladium-catalyzed reaction of N-propargyl oxazolidines can provide direct access to 4-substituted isoquinolines. nih.gov The synthesis would start with a suitably substituted propargyl amine, which upon cyclization, ring-opening, and aromatization, would yield a 4-benzylisoquinoline intermediate, ready for subsequent C-1 amination.
[4+2] Cycloaddition Reactions : The reaction of oxazoles with arynes can serve as a powerful tool for constructing highly substituted isoquinoline rings. nih.gov By choosing appropriately substituted oxazole (B20620) and aryne precursors, it may be possible to construct an isoquinoline with the desired benzyl group at C-4 and a precursor to the amine at C-1 in a single cycloaddition-ring-opening sequence.
Modern Synthetic Strategies
Modern approaches increasingly leverage biocatalysis to achieve high stereoselectivity and milder reaction conditions, moving away from harsh chemical reagents. While the natural biosynthetic pathways lead to 1-benzylisoquinolines, research into enzyme engineering and substrate promiscuity opens potential avenues for creating non-natural analogues.
Chemo-Enzymatic Synthesis
Chemo-enzymatic strategies combine the strengths of chemical synthesis and biocatalysis. A key enzyme in BIA biosynthesis is Norcoclaurine Synthase (NCS), which catalyzes a Pictet-Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govresearchgate.net
Research has shown that NCS exhibits a degree of substrate promiscuity, accepting various aldehydes and ketones. d-nb.infomdpi.com A chemo-enzymatic approach to a 4-substituted analogue could theoretically involve:
Chemical Synthesis of an Unnatural Precursor : Synthesis of a modified β-arylethylamine or a C2-substituted aldehyde that, upon enzymatic cyclization, would place a substituent or a precursor group at the C-4 position of the resulting tetrahydroisoquinoline.
Enzymatic Pictet-Spengler Reaction : Use of wild-type or engineered NCS to catalyze the key stereoselective cyclization. Studies have explored the substrate scope of NCS, and while it primarily acts on phenylacetaldehydes, some variants show activity towards other aldehydes. nih.govd-nb.info
Chemical Post-Modification : Aromatization of the enzymatically produced THIQ and subsequent conversion of the functional groups to the final 4-benzyl and 1-amino substituents.
One-pot chemo-enzymatic processes have been developed where, for example, a laccase/TEMPO system oxidizes an alcohol to an aldehyde in situ, which is then used in a subsequent Pictet–Spengler reaction.
Fully Enzymatic Synthesis
A fully enzymatic synthesis relies on a cascade of biocatalytic reactions, often mimicking or re-engineering natural biosynthetic pathways. The biosynthesis of natural BIAs starts from L-tyrosine, which is converted through several enzymatic steps into dopamine and 4-HPAA, the substrates for NCS. nih.govnih.gov
To generate a 4-benzylisoquinoline backbone enzymatically, one would need to engineer the pathway significantly:
Enzyme Engineering : The active site of NCS would need to be mutated to accept alternative substrates that lead to C-4 substitution. While NCS engineering has focused on improving activity with non-natural 1-position substrates, redirecting the cyclization to favor 4-substitution is a substantial challenge. nih.govmdpi.com
Enzymatic Cascades : A multi-enzyme cascade could be designed using a combination of enzymes like tyrosinases, decarboxylases, transaminases, and a potentially engineered NCS to produce non-natural BIAs from simple starting materials in a single pot. researchgate.net
The current state of research focuses on generating halogenated and other non-natural 1-benzylisoquinoline (B1618099) alkaloids through such cascades. researchgate.net The synthesis of the specific 4-benzyl regioisomer via a fully enzymatic route remains a prospective rather than an established methodology.
Metal-Catalyzed Coupling and Cyclization Reactions
Metal-catalyzed reactions form a cornerstone of modern organic synthesis, providing efficient and selective pathways to complex molecules. For the synthesis of this compound and its derivatives, several transition metals have been employed to catalyze key bond-forming and cyclization steps.
Titanium-Catalyzed Hydroamination
Titanium-catalyzed intramolecular hydroamination of aminoalkynes presents a powerful method for the construction of nitrogen-containing heterocycles, including the dihydroisoquinoline core of benzylisoquinoline alkaloids. This atom-economical process involves the addition of an N-H bond across a carbon-carbon triple bond.
One notable application of this methodology is in the enantioselective synthesis of (+)-(S)-laudanosine and (–)-(S)-xylopinine. The key step involves the intramolecular hydroamination of an aminoalkyne to form a dihydroisoquinoline. Subsequent stereoselective reduction of the resulting imine establishes the crucial C-1 stereocenter. This strategy has also been successfully applied to the synthesis of benzylisoquinolines bearing electron-deficient A-rings, such as 5-trifluoromethyl- and 6,7-difluoro-substituted analogues, with the hydroamination step proceeding in excellent yields. acs.org
The choice of titanium catalyst is crucial for the reaction's success. While Cp2TiMe2 is a commonly used precatalyst, tetrakisamido titanium complexes have been shown to be significantly more active in the intramolecular hydroamination of aminoalkynes. dntb.gov.ua The reaction mechanism is believed to involve the formation of a catalytically active monocyclopentadienyl titanium amido complex through a ligand exchange process. dntb.gov.ua
| Catalyst | Substrate Type | Product | Yield (%) | Reference |
| Cp2TiMe2 | Aminoalkyne | Dihydroisoquinoline | Excellent | acs.org |
| Ti(NMe2)4 | Aminoalkyne | Dihydroisoquinoline | High | dntb.gov.ua |
Cobalt(III)-Catalyzed C−H Activation/Cyclization for Isoquinoline Derivatives
High-valent cobalt catalysis has emerged as a robust tool for C-H functionalization, enabling the construction of isoquinoline scaffolds from readily available starting materials. These reactions typically proceed via a directed C-H activation mechanism, followed by annulation with a coupling partner.
One such approach involves the Cp*Co(III)-catalyzed C-H alkenylation and annulation of benzimidates with alkynes. This method allows for the synthesis of a variety of substituted isoquinolines in moderate to good yields under mild reaction conditions and in the presence of air. acs.org Another strategy utilizes the reaction of aryl amidines with diazo compounds, catalyzed by a cobalt(III) complex. This process is notable for its mild conditions, avoidance of external oxidants, and the generation of only N2 and H2O as byproducts, offering a broad substrate scope for the synthesis of 1-aminoisoquinolines. organic-chemistry.org
The mechanism of these transformations is thought to involve the formation of a cobalt(III) metallacycle intermediate through directed C(sp2)–H activation. thieme-connect.com This intermediate then undergoes further reaction with the coupling partner to construct the isoquinoline ring.
| Starting Materials | Coupling Partner | Catalyst System | Product | Key Features | Reference |
| Benzimidates | Alkynes | Cp*Co(III) | Substituted Isoquinolines | Mild conditions, air-tolerant | acs.org |
| Aryl Amidines | Diazo Compounds | Co(III) | 1-Aminoisoquinolines | Oxidant-free, broad scope | organic-chemistry.org |
Ruthenium-Mediated Transformations
Ruthenium catalysts have proven effective in mediating the synthesis of isoquinolines through C-H functionalization and annulation strategies. A notable example is the Ru(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides. researchgate.net This reaction provides access to isoquinolines without the need for an external oxidant, utilizing the free amine as a directing group for the ruthenium-catalyzed C-H activation. researchgate.net
In a different approach, ruthenium catalysts, such as RuCl3·nH2O in combination with PPh3 and SnCl2·2H2O, have been used for the synthesis of quinolines from anilines and tris(3-hydroxypropyl)amine (B3047471) via an amine exchange reaction. nih.govacs.org This transformation involves the transfer of a C3-fragment from the amine donor to the aniline (B41778) nitrogen, followed by cyclization and aromatization. nih.gov While this specific example leads to quinolines, the underlying principle of ruthenium-catalyzed amine exchange and cyclization highlights the potential for adaptation to isoquinoline synthesis.
| Starting Materials | Reagent | Catalyst System | Product | Key Features | Reference |
| Primary Benzylamines | Sulfoxonium Ylides | Ru(II) | Isoquinolines | Oxidant-free, amine directing group | researchgate.net |
| Anilines | Tris(3-hydroxypropyl)amine | RuCl3·nH2O/PPh3/SnCl2·2H2O | Quinolines | Amine exchange reaction | nih.govacs.org |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to metal-based catalysis, often providing complementary reactivity and selectivity. In the context of isoquinoline synthesis, organocatalytic methods have been developed, particularly for asymmetric transformations.
A prominent example is the enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines. acs.orgnih.govrsc.org This reaction is catalyzed by chiral phosphoric acids, which facilitate the cyclization of an iminium ion intermediate derived from a biaryl substrate. nih.govrsc.org This approach allows for the construction of the isoquinoline core with excellent enantioselectivity, controlling the stereochemistry around the C-C bond axis. acs.orgnih.govrsc.org The success of this dynamic kinetic resolution depends on the ability of the chiral phosphoric acid to induce a high rotational barrier around the C-C bond and to facilitate a regioselective cyclization. nih.gov
Another organocatalytic strategy involves an amine-catalyzed intramolecular migration of an N-aryl sulfonyl group on a 1,5-yne-imine substrate to afford isoquinolines. This simple amine-catalyzed protocol provides a novel pathway for the synthesis of the isoquinoline ring system. dntb.gov.ua
| Reaction Type | Catalyst | Substrate | Product | Key Features | Reference |
| Asymmetric Pictet-Spengler | Chiral Phosphoric Acid | Biaryl Aldehyde/Amine | Axially Chiral Tetrahydroisoquinoline | High enantioselectivity, dynamic kinetic resolution | acs.orgnih.govrsc.org |
| Intramolecular Migration | Amine | 1,5-Yne-imine | Isoquinoline | Metal-free, novel rearrangement | dntb.gov.ua |
Redox-Neutral C–H Functionalization via Azomethine Ylides
Redox-neutral C-H functionalization represents an efficient and atom-economical approach to forming C-C bonds. One such strategy involves the generation of azomethine ylides from secondary amines, which can then undergo cycloaddition reactions.
Specifically, azomethine ylides can be generated under mild conditions from 1,2,3,4-tetrahydroisoquinolines (THIQs) through a benzoic acid-catalyzed condensation with aldehydes that contain a pendent dipolarophile. nih.gov These in-situ generated ylides then undergo a highly diastereoselective intramolecular [3+2]-cycloaddition to form complex polycyclic amines with the creation of four new stereogenic centers. nih.gov This process represents a formal α-C–H bond functionalization of the amine. While this method primarily focuses on the elaboration of a pre-existing tetrahydroisoquinoline core rather than the de novo synthesis of the aromatic isoquinoline ring, it showcases a powerful strategy for building molecular complexity around the isoquinoline framework. nih.gov
| Starting Material | Reagent | Catalyst | Intermediate | Product | Key Features |
| 1,2,3,4-Tetrahydroisoquinoline | Aldehyde with pendent dipolarophile | Benzoic Acid | Azomethine Ylide | Polycyclic Amine | Redox-neutral, high diastereoselectivity, C-H functionalization |
Amination and Alkylation Strategies
The introduction of the amino group at the C-1 position and the benzyl group at the C-4 position are crucial steps in the synthesis of this compound. Various amination and alkylation strategies have been developed to achieve this.
Amination: The direct synthesis of 1-aminoisoquinolines can be achieved through several metal-catalyzed C-H activation and annulation reactions. For instance, Rh(III)-catalyzed oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes provides N-substituted 1-aminoisoquinolines with high selectivity. acs.orgacs.org This reaction proceeds via an ortho C-H activation of the benzamidine (B55565). acs.org Similarly, a Rh(III)-catalyzed C-H cascade annulation of benzamidine hydrochlorides with iodonium (B1229267) ylides offers an efficient route to various 1-aminoisoquinoline (B73089) derivatives. Coinage metals have also been employed, with a silver triflate and gold(I) chloride co-catalyzed reaction of 2-alkynylbenzaldoximes with isocyanoacetates affording 1-aminoisoquinolines in good to excellent yields under mild conditions. thieme-connect.com A three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and an electrophile (Br2 or ICl) also yields functionalized 1-aminoisoquinolines through a cascade sequence. nih.gov
Alkylation: The introduction of a benzyl group at the C-1 position of the isoquinoline ring can be accomplished through the alkylation of Reissert compounds. researchgate.net 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline, a Reissert compound, can be deprotonated with sodium hydride in dimethylformamide to generate a C-1 carbanion. This carbanion can then be alkylated with benzyl halides to introduce the benzyl group. Subsequent hydrolysis of the alkylated Reissert compound yields the 1-benzylisoquinoline. researchgate.net
| Strategy | Method | Starting Materials | Product | Reference |
| Amination | Rh(III)-Catalyzed Oxidative Coupling | Benzamidines, Alkynes | N-Substituted 1-Aminoisoquinolines | acs.orgacs.org |
| Amination | Rh(III)-Catalyzed Cascade Annulation | Benzamidine Hydrochlorides, Iodonium Ylides | 1-Aminoisoquinoline Derivatives | |
| Amination | Ag/Au Co-catalyzed Reaction | 2-Alkynylbenzaldoximes, Isocyanoacetates | 1-Aminoisoquinolines | thieme-connect.com |
| Amination | Three-Component Cascade | ortho-Alkynylbenzaldoximes, 2H-Azirines, Electrophile | Functionalized 1-Aminoisoquinolines | nih.gov |
| Alkylation | Reissert Compound Alkylation | 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline, Benzyl Halide | 1-Benzylisoquinoline | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Isoquinolines
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing the 1-amino group onto an isoquinoline ring. This strategy typically involves a precursor such as a 1-haloisoquinoline. The halogen atom, often chlorine, activates the C1 position for attack by a nucleophile, such as ammonia (B1221849) or an amine equivalent.
The versatility of this approach is enhanced by methods that allow for the synthesis of polysubstituted isoquinolines. For instance, a method involving the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles can produce eneamido anion intermediates. nih.gov These intermediates can be trapped with electrophiles to create a diverse array of substituted isoquinolines. nih.gov A key transformation in this sequence is the conversion of 1-tert-butylaminoisoquinoline derivatives into 1-haloisoquinolines through dealkylative diazotization. harvard.edu The resulting 1-haloisoquinoline is then a prime substrate for SNAr reactions to install the desired amine functionality. harvard.edu
The regioselectivity of SNAr reactions is a crucial consideration, especially on scaffolds with multiple halogen substituents. For example, in the related 2,4-dichloroquinazoline (B46505) system, nucleophilic attack by amines preferentially occurs at the C4 position. mdpi.com This regioselectivity is attributed to the electronic properties of the heterocyclic core, where the carbon at the 4-position is more susceptible to nucleophilic attack. mdpi.com Similar electronic considerations would govern the reactivity of appropriately substituted di- or poly-halogenated isoquinolines, allowing for the selective introduction of an amino group at the C1 position.
N-Alkylation and N-Dealkylation of Amines
N-alkylation and N-dealkylation reactions are fundamental transformations for modifying the amine functionality in the synthesis of complex molecules. nih.govnih.govrug.nl In the context of this compound, these reactions can be applied to introduce or remove protecting or modifying groups on the nitrogen atom.
N-Dealkylation is the process of removing an N-alkyl group from an amine. nih.gov This is a critical step in many synthetic routes, particularly in the semi-synthesis of alkaloids where a naturally occurring N-methyl group might be removed to allow for the introduction of different substituents. researchgate.net Chemical methods for N-dealkylation often involve reagents like chloroformates or cyanogen (B1215507) bromide (the von Braun reaction). researchgate.net For instance, a tertiary amine can be converted to a secondary amine, which can then be further functionalized. This strategy could be employed if a precursor to this compound contains an N-alkyl group at the 1-amino position that needs to be removed in the final stages of the synthesis.
N-Alkylation introduces an alkyl group onto a nitrogen atom. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. In a related context, reductive N-alkylation of amides has been achieved using carbonyl compounds as alkylating agents in the presence of a reducing agent. researchgate.net While this applies to amides, similar principles are used for the direct alkylation of amines. This could be used, for example, to synthesize N-substituted derivatives of this compound for structure-activity relationship studies.
Synthesis of Substituted this compound Derivatives
The creation of substituted derivatives of this compound is essential for exploring its chemical space and potential applications. Various synthetic methods allow for the introduction of a wide range of functional groups on both the isoquinoline core and the benzyl moiety.
A versatile approach begins with the construction of a highly substituted isoquinoline ring. One such method involves the condensation of anions of o-tolualdehyde tert-butylimines with various nitriles. nih.govharvard.edu This process generates an intermediate that can be trapped in situ with different electrophiles, leading to the formation of 4-alkyl or other 4-substituted isoquinolines. nih.gov By choosing a nitrile that leads to a 1-amino or a precursor group, and an appropriate electrophile for the C4 position, this method can provide direct access to the core structure.
Another strategy focuses on building the desired molecule through cyclization reactions. The Bischler-Napieralski reaction, for example, involves the cyclization of N-acyl-β-phenylethylamines using a dehydrating agent to form a 3,4-dihydroisoquinoline. researchgate.net Subsequent aromatization and functional group manipulations can yield the target isoquinoline. Alternatively, the Pictet-Spengler reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization to form a tetrahydroisoquinoline. researchgate.netmdpi.com These tetrahydroisoquinoline intermediates can then be oxidized to the corresponding isoquinoline. By starting with appropriately substituted phenylethylamines and benzyl-containing reactants, these classical methods can be adapted to produce a variety of derivatives. For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized by condensing substituted isocyanates with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. nih.gov
Stereoselective Synthesis
The C4-benzyl group of this compound does not create a chiral center unless the benzyl group itself is chiral or substitution on the isoquinoline ring creates atropisomerism. However, the related and biologically significant 1-benzylisoquinoline alkaloids possess a stereocenter at the C1 position. The principles of stereoselective synthesis developed for these related compounds are instructive and directly applicable to the synthesis of chiral analogues.
Asymmetric Catalysis
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern synthetic chemistry. For the synthesis of chiral tetrahydroisoquinolines, which are precursors to many benzylisoquinoline alkaloids, various catalytic methods have been developed.
One notable example is the enantioselective [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by a chiral primary amine. nih.gov This reaction constructs the tetrahydroisoquinoline core with high diastereoselectivity and enantioselectivity (up to 96% ee). nih.gov Another strategy involves the use of bifunctional phase-transfer catalysts, such as those derived from cinchona alkaloids or trans-1,2-cyclohexanediamine, to control stereochemistry in cascade reactions that form chiral isoindolinones, a related heterocyclic system. beilstein-journals.org Such catalytic systems could be adapted for the asymmetric introduction of a benzyl group or the construction of the chiral isoquinoline framework itself.
Chiral Auxiliary Approaches
The chiral auxiliary approach involves temporarily attaching a chiral molecule to an achiral substrate. sigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed, yielding an enantiomerically enriched product. sigmaaldrich.comscielo.org.mx
This method has been successfully applied to the asymmetric alkylation of tetrahydroisoquinolines. In one approach, a tetrahydroisoquinoline is condensed with a chiral ethoxyoxazoline to form an enantiomerically pure tetrahydroisoquinolyl oxazoline. arkat-usa.org Deprotonation of this intermediate with a strong base like sec-butyllithium (B1581126) generates a chiral organolithium compound. The subsequent alkylation, for example with a benzyl halide, proceeds with high diastereoselectivity (96-97%) due to the steric influence of the chiral auxiliary. arkat-usa.org Finally, removal of the auxiliary group yields the desired enantiomerically pure 1-benzyl-tetrahydroisoquinoline. arkat-usa.org This strategy provides excellent control over the absolute configuration at the C1 position.
Chemo-Enzymatic Deracemization using Monoamine Oxidase Variants
Deracemization is a highly efficient process that converts a racemic mixture into a single enantiomer, potentially achieving a theoretical yield of 100%. Chemo-enzymatic methods leverage the high stereoselectivity of enzymes for this purpose. A powerful strategy for the deracemization of 1-benzylisoquinolines employs variants of the enzyme monoamine oxidase from Aspergillus niger (MAO-N). rsc.orgrsc.org
This one-pot deracemization process involves two key steps:
Enantioselective Oxidation : An engineered MAO-N variant, such as MAO-N D11, selectively oxidizes one enantiomer of the racemic 1-benzylisoquinoline. For many benzylisoquinoline substrates, the (R)-enantiomer is preferentially oxidized to the corresponding iminium species. rsc.orgrsc.org
Concomitant Reduction : A non-selective chemical reducing agent, such as ammonia-borane, is present in the reaction mixture. This agent reduces the enzymatically generated iminium ion back to the racemic amine, effectively recycling the unwanted enantiomer. rsc.org
Over time, this cyclic process of selective oxidation and non-selective reduction leads to the accumulation of the non-oxidized enantiomer, typically the (S)-enantiomer, in high optical purity. rsc.orgrsc.org This method has been successfully applied on a preparative scale to produce various (S)-benzylisoquinolines with high yields and excellent enantiomeric excess. rsc.org
Table 1: Chemo-Enzymatic Deracemization of Benzylisoquinolines using MAO-N D11 This table summarizes the results of the deracemization process for different benzylisoquinoline substrates, showcasing the effectiveness of the MAO-N variant in achieving high optical purity and good yields.
| Substrate | Product Enantiomer | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| Racemic 1-Benzylisoquinoline | (S)-1-Benzylisoquinoline | Up to 85% | >97% |
| Racemic Reticuline | (S)-Reticuline | High | >97% |
| Other Benzylisoquinoline Alkaloids | (S)-Enantiomer | Good | High |
| Data sourced from studies on MAO-N catalyzed deracemization. rsc.orgrsc.org |
Biosynthetic Pathways and Engineering of Benzylisoquinoline Alkaloids Relevant to the 4 Benzylisoquinolin 1 Amine Core
Precursor Identification and Initial Biosynthetic Steps
The journey to the core benzylisoquinoline structure begins with the conversion of a primary metabolite, L-tyrosine, into two key intermediates that will form the two distinct parts of the final alkaloid skeleton. oup.commaxapress.com
The biosynthesis of the foundational BIA intermediate, (S)-norcoclaurine, requires the condensation of two L-tyrosine-derived precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.comnih.gov Dopamine forms the isoquinoline (B145761) portion, while 4-HPAA provides the benzyl (B1604629) group. oup.com
The production of these two molecules from L-tyrosine occurs via parallel pathways:
Dopamine Synthesis: There are two recognized routes for dopamine formation in plants. In the first, L-tyrosine is hydroxylated by a polyphenol oxidase or tyrosine hydroxylase (TH) to produce L-DOPA (3,4-dihydroxy-L-phenylalanine). nih.govfrontiersin.org Subsequently, a DOPA decarboxylase (DDC) or a more general L-tyrosine/L-DOPA decarboxylase (TYDC) removes the carboxyl group to yield dopamine. nih.govfrontiersin.org Alternatively, TYDC can first decarboxylate L-tyrosine to tyramine, which is then hydroxylated at the 3-position to form dopamine, although the enzyme for this specific hydroxylation step has not been definitively identified in plants. frontiersin.org
4-HPAA Synthesis: The formation of 4-HPAA also starts with L-tyrosine. An L-tyrosine aminotransferase (TyrAT) converts L-tyrosine into 4-hydroxyphenylpyruvic acid (4-HPP). nih.gov A subsequent decarboxylation step, catalyzed by a 4-hydroxyphenylpyruvate decarboxylase (4-HPPDC), yields 4-HPAA. nih.govfrontiersin.org
The coordination and regulation of these initial steps are critical for supplying the necessary building blocks for the BIA pathway. nih.gov
Table 1: Key Enzymes in the Formation of Dopamine and 4-HPAA from L-Tyrosine
| Precursor | Product | Enzyme | Enzyme Class |
| L-Tyrosine | L-DOPA | Tyrosine Hydroxylase (TH) | Oxidoreductase |
| L-DOPA | Dopamine | DOPA Decarboxylase (DDC) / TYDC | Lyase |
| L-Tyrosine | Tyramine | L-Tyrosine/L-DOPA Decarboxylase (TYDC) | Lyase |
| Tyramine | Dopamine | Unidentified Hydroxylase | Oxidoreductase |
| L-Tyrosine | 4-Hydroxyphenylpyruvic acid (4-HPP) | Tyrosine Aminotransferase (TyrAT) | Transferase |
| 4-HPP | 4-Hydroxyphenylacetaldehyde (4-HPAA) | 4-Hydroxyphenylpyruvate Decarboxylase (4-HPPDC) | Lyase |
Norcoclaurine Synthase (NCS) Catalyzed Condensation
The first committed step in the biosynthesis of all BIAs is the stereoselective condensation of dopamine and 4-HPAA, a Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS). oup.comnih.gov This reaction forms the 1-benzylisoquinoline (B1618099) core structure, yielding (S)-norcoclaurine. frontiersin.orgmdpi.com
NCS is a unique enzyme belonging to the PR10/Bet v1 family of proteins. nih.gov It has been purified and characterized from several BIA-producing plants, including Thalictrum flavum and Papaver somniferum (opium poppy). nih.govnih.gov Studies have shown that the enzyme exhibits distinct kinetic properties; for instance, NCS from T. flavum shows hyperbolic saturation kinetics for 4-HPAA but sigmoidal saturation for dopamine, suggesting a cooperative binding mechanism that could play a regulatory role in the pathway. nih.gov The reaction is highly stereoselective, almost exclusively producing the (S)-enantiomer in well-studied species like opium poppy, which becomes the precursor for a vast array of downstream alkaloids. mdpi.com However, in some plants like the sacred lotus (B1177795) (Nelumbo nucifera), the (R)-enantiomer has also been reported. mdpi.com
The efficiency of NCS is considered a key bottleneck in the heterologous production of BIAs, making the enzyme a major target for protein engineering to improve catalytic efficiency for biotechnological applications. mdpi.com
Table 2: Properties of Norcoclaurine Synthase (NCS) from Thalictrum flavum
| Property | Description | Reference(s) |
| Reaction | Dopamine + 4-HPAA → (S)-Norcoclaurine | nih.gov |
| Enzyme Class | Lyase (Pictet-Spenglerase) | frontiersin.orgoup.com |
| Protein Family | PR10/Bet v1 | nih.gov |
| Subunit Composition | Dimer | nih.gov |
| Optimal pH | 6.5 - 7.0 | nih.gov |
| Kinetics (Dopamine) | Sigmoidal (cooperative binding) | nih.gov |
| Kinetics (4-HPAA) | Hyperbolic | nih.gov |
| Cellular Localization | Initially endoplasmic reticulum, then vacuole. Found in phloem sieve elements. | nih.gov |
Downstream Enzymatic Modifications Relevant to 4-Benzylisoquinolin-1-amine Scaffolds
Following the formation of the (S)-norcoclaurine backbone, a series of enzymatic modifications, including methylations, hydroxylations, and oxidative couplings, create the immense structural diversity observed in the BIA family. oup.commdpi.com These modifications are catalyzed by several key enzyme classes.
Methylation is a crucial and recurrent modification in BIA biosynthesis, catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs) that use S-adenosyl-L-methionine (SAM) as the methyl donor. mdpi.comnih.gov These enzymes add methyl groups to hydroxyl and secondary amine functionalities on the alkaloid scaffold, altering properties like stability and bioactivity. researchgate.net
In the canonical BIA pathway, (S)-norcoclaurine is sequentially methylated. The first step is typically the O-methylation at the C6 position by norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine. frontiersin.org This is followed by N-methylation by coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine. frontiersin.org Further hydroxylations and subsequent O-methylations, such as at the C4' position by 4'-O-methyltransferase (4'OMT), lead to the pivotal branch-point intermediate, (S)-reticuline. frontiersin.org The regiospecificity of these methyltransferases is a key factor in determining the final alkaloid products. nih.gov
Table 3: Key Methyltransferases in Benzylisoquinoline Alkaloid Biosynthesis
| Enzyme | Abbreviation | Function | Reference(s) |
| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of norcoclaurine. | frontiersin.org |
| Coclaurine N-methyltransferase | CNMT | Methylates the secondary amine of coclaurine. | frontiersin.org |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine. | frontiersin.org |
| Reticuline 7-O-methyltransferase | 7OMT | Methylates the 7-hydroxyl group of certain benzylisoquinolines. | mdpi.com |
Cytochrome P450 monooxygenases (CYPs) are a large and versatile family of heme-containing enzymes that catalyze a wide range of oxidative reactions in BIA biosynthesis. mdpi.comresearchgate.net They are responsible for critical steps such as hydroxylation, intramolecular C-C and C-O phenol (B47542) coupling, and the formation of methylene-dioxy bridges, which establish the core structures of various BIA subgroups. oup.comnih.gov
Different CYP families play distinct roles. For example:
CYP80 family: These enzymes are involved in forming the defining linkages of other alkaloid types. CYP80A1 (berbamunine synthase) catalyzes the C-O phenol coupling to form bisbenzylisoquinoline alkaloids, while CYP80G2 (corytuberine synthase) performs intramolecular C-C coupling to create aporphine (B1220529) alkaloids. mdpi.com
CYP719 family: This family is also crucial for scaffold creation. Salutaridine (B1681412) synthase (a CYP719B member) catalyzes a C-C phenol coupling to form the promorphinan skeleton, a key step towards morphine. oup.com Other CYP719A members catalyze the formation of methylenedioxy bridges found in alkaloids like berberine (B55584) and sanguinarine (B192314). oup.com
The functional diversification of CYPs is a major driver of the chemical complexity within the BIA class. nih.gov
In addition to CYPs, other oxidoreductases play pivotal roles in modifying the BIA scaffold. The berberine bridge enzyme (BBE) is a well-characterized FAD-dependent oxidoreductase that is central to the biosynthesis of protoberberine alkaloids. frontiersin.orgoup.com
BBE catalyzes a unique oxidative cyclization of the N-methyl group of (S)-reticuline to form a methylene (B1212753) bridge between the nitrogen atom and the C2' position of the benzyl ring. d-nb.info This reaction creates the tetracyclic core structure of (S)-scoulerine, the precursor to all protoberberine alkaloids like berberine. frontiersin.org BBE is considered a critical rate-limiting enzyme in the biosynthesis of these compounds. d-nb.info BBE and BBE-like enzymes are essential for generating intricate pharmacophores through complex rearrangements and carbon-carbon bond formations. nih.gov
Table 4: Characteristics of Berberine Bridge Enzyme (BBE)
| Property | Description | Reference(s) |
| Reaction | (S)-Reticuline → (S)-Scoulerine | frontiersin.org |
| Enzyme Class | Oxidoreductase (FAD-dependent) | oup.com |
| Function | Catalyzes oxidative N-methyl cyclization to form the "berberine bridge." | frontiersin.orgd-nb.info |
| Substrate | (S)-Reticuline | frontiersin.org |
| Cofactor | Flavin Adenine Dinucleotide (FAD) | nih.gov |
| Significance | Key rate-limiting enzyme in protoberberine alkaloid biosynthesis. | d-nb.info |
Genetic and Metabolic Engineering for Heterologous Production
The reconstruction of BIA biosynthetic pathways in microorganisms is a testament to the power of synthetic biology. nih.govresearchgate.net It allows for the production of specific, high-value compounds, including key intermediates that are difficult to isolate from their natural plant sources. caltech.edu This approach not only provides a more controlled and scalable production platform but also opens avenues for creating novel BIA derivatives. pharm.or.jppnas.org
Microbial hosts like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have been extensively engineered for the production of BIAs. berkeley.edu These organisms are favored due to their rapid growth, well-understood genetics, and amenability to genetic manipulation. researchgate.net
Saccharomyces cerevisiae has proven to be a particularly suitable host for expressing complex plant pathways, including those for BIAs. researchgate.net Its eukaryotic nature, featuring endoplasmic reticulum and other organelles, is advantageous for the proper folding and activity of plant enzymes, especially cytochrome P450s, which are crucial in BIA biosynthesis. berkeley.edu Researchers have successfully engineered yeast to produce the key BIA intermediate, (S)-reticuline, and other downstream products. nih.govresearchgate.netnih.gov This has been achieved by introducing a suite of heterologous enzymes from various plant species. caltech.edu For instance, a synthetic BIA pathway in S. cerevisiae was constructed to convert the substrate (R,S)-norlaudanosoline to (R,S)-reticuline using three methyltransferase enzymes. nih.gov Furthermore, by expressing additional enzymes like the berberine bridge enzyme (BBE), engineered yeast has been able to synthesize metabolites in the sanguinarine and berberine branches of the BIA pathway. nih.govnih.gov
Escherichia coli has also been a workhorse for the heterologous production of BIAs. nih.gov Scientists have successfully reconstructed the pathway to synthesize (S)-reticuline from dopamine in E. coli by expressing a combination of microbial and plant enzymes. pharm.or.jpnih.gov This includes enzymes like monoamine oxidase from Micrococcus luteus and several methyltransferases from Coptis japonica. pharm.or.jp One of the challenges in using E. coli is the functional expression of certain plant enzymes, such as cytochrome P450s. To circumvent this, co-culture systems of E. coli and S. cerevisiae have been developed. In these systems, E. coli produces an intermediate like reticuline, which is then converted by engineered yeast into more complex alkaloids like magnoflorine (B1675912) or scoulerine. pharm.or.jpnih.govpnas.org
Table 1: Examples of Heterologous BIA Production in Microbial Hosts
| Host Organism | Target BIA | Precursor/Substrate | Key Enzymes Introduced | Final Titer | Reference |
| Escherichia coli | (S)-Reticuline | Dopamine | MAO, NCS, 6OMT, CNMT, 4'OMT | 55 mg/L | nih.gov |
| S. cerevisiae | (R,S)-Reticuline | (R,S)-Norlaudanosoline | 6OMT, CNMT, 4'OMT | 32.9 mg/L | nih.govresearchgate.net |
| E. coli & S. cerevisiae (co-culture) | Magnoflorine | Dopamine | Reticuline synthesis enzymes (in E. coli), CYP80G2, CNMT (in S. cerevisiae) | 7.2 mg/L | nih.govpnas.org |
| E. coli & S. cerevisiae (co-culture) | Scoulerine | Dopamine | Reticuline synthesis enzymes (in E. coli), BBE (in S. cerevisiae) | 8.3 mg/L | nih.govpnas.org |
MAO: Monoamine Oxidase, NCS: Norcoclaurine Synthase, 6OMT: Norcoclaurine 6-O-methyltransferase, CNMT: Coclaurine N-methyltransferase, 4'OMT: 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase, BBE: Berberine Bridge Enzyme, CYP80G2: Corytuberine synthase
Plant cell and tissue cultures offer an alternative platform for producing BIAs, although they come with their own set of challenges. uni-muenchen.de While these systems can, in principle, produce the full spectrum of secondary metabolites found in the parent plant, the yields are often low and inconsistent. nih.govresearchgate.net The level of cellular differentiation in culture significantly impacts alkaloid production. researchgate.net
Cell cultures from various BIA-producing plants, such as Papaver somniferum (opium poppy) and Leucojum aestivum, have been established to study and produce alkaloids like morphine, codeine, and galanthamine. nih.govresearchgate.net However, in many cases, undifferentiated cell cultures fail to produce the complex alkaloids found in the intact plant, accumulating only simpler intermediates or phytoalexins like sanguinarine. researchgate.net
To enhance productivity, strategies such as inducing organogenesis (e.g., root formation) or somatic embryogenesis through the manipulation of growth regulators have been employed. researchgate.net Another successful approach is the use of Agrobacterium rhizogenes to create "hairy root" cultures. These cultures are genetically transformed, exhibit rapid growth, and often produce alkaloids at levels comparable to or even exceeding those of the parent plant. researchgate.net Despite these advances, the commercial production of BIAs using plant cell cultures remains limited due to the high costs and complexity of scaling up from shake flasks to large-scale bioreactors. nih.gov
Synthetic biology provides a powerful toolkit for reconstructing and optimizing BIA biosynthetic pathways in heterologous hosts. nih.govresearchgate.net This approach involves the design and assembly of genetic circuits composed of genes from diverse organisms to create novel metabolic capabilities. nih.gov The reconstruction of the BIA pathway in yeast and E. coli is a prime example of this, where enzymes from plants, bacteria, and even humans have been combined to produce specific alkaloids. nih.govcaltech.edu
A key strategy in synthetic biology is the modular design of metabolic pathways. nih.gov This allows for the independent optimization of different segments of the pathway. For instance, the pathway for producing the precursor (S)-reticuline can be optimized separately from the downstream pathways that convert it into various BIA branches. researchgate.net This "plug-and-play" approach also facilitates the discovery of new enzyme functions by introducing candidate genes into an engineered yeast strain that is already producing a key intermediate. nih.gov
Furthermore, synthetic biology techniques are used to address challenges such as low enzyme activity and the accumulation of toxic intermediates. This can involve balancing the expression levels of different enzymes, a process sometimes referred to as "enzyme tuning," to ensure a smooth metabolic flux through the pathway. nih.gov The development of these sophisticated synthetic systems not only paves the way for the industrial production of valuable BIAs but also provides new insights into the natural biosynthetic strategies employed by plants. nih.gov
The natural enzymes involved in BIA biosynthesis often have limitations when expressed in heterologous hosts, such as low catalytic activity or feedback inhibition. nih.gov Enzyme engineering and directed evolution are powerful techniques used to overcome these limitations and tailor enzymes for specific industrial applications. nih.gov
Directed evolution involves creating large libraries of enzyme variants through random mutagenesis and then screening for improved properties. This approach has been successfully applied to enhance the performance of enzymes in the BIA pathway. For example, a variant of CYP76AD1, an enzyme involved in the production of L-DOPA (a precursor to BIAs), was evolved to have higher tyrosine hydroxylase activity and reduced undesirable side activities. nih.gov
Enzymes in BIA synthesis often exhibit a degree of substrate promiscuity, meaning they can act on multiple, structurally similar molecules. berkeley.edu While this can sometimes lead to the production of unwanted side-products, it also presents an opportunity for enzyme engineering. By modifying the active site of an enzyme, it is possible to alter its substrate specificity to favor the production of a desired BIA or even to create entirely new, "unnatural" alkaloids. pnas.org This has been demonstrated in vitro with the synthesis of various halogenated BIA derivatives. researchgate.net The ability to engineer enzymes with novel specificities is a key step towards expanding the chemical diversity of BIAs accessible through microbial production. nih.govnih.gov
Transcriptional and Post-Translational Regulation of Biosynthesis
The biosynthesis of BIAs in plants is a tightly regulated process, controlled at both the transcriptional and post-translational levels. Understanding these regulatory mechanisms is crucial for engineering enhanced production in both plant and microbial systems.
Transcription factors (TFs) are key regulators of gene expression, and several TF families, including WRKY, bHLH, and AP2/ERF, have been identified as playing a role in controlling BIA biosynthesis. nih.govfrontiersin.orgmdpi.com For example, in Coptis japonica, the transcription factor CjWRKY1 acts as a transcriptional activator for many genes in the berberine biosynthesis pathway. nih.govplos.org Overexpression of such TFs is a potential strategy for increasing the production of specific alkaloids. However, the ectopic expression of a TF from one species into another may not always have the desired effect, as the regulatory networks can be species-specific. plos.org
Post-translational modifications add another layer of complexity to the regulation of BIA biosynthesis. The activity of key enzymes and regulatory proteins can be modulated by processes like phosphorylation and protein degradation. nih.gov For instance, the activity of the CjWRKY1 transcription factor is itself regulated by phosphorylation and degradation via the 26S proteasome. nih.gov This fine-tuning of protein activity ensures that alkaloid production is appropriately balanced within the cell. Additionally, microRNAs (miRNAs), which are small non-coding RNAs, have been implicated in the post-transcriptional regulation of BIA biosynthesis in opium poppy by targeting specific mRNAs for cleavage or translational repression. nih.gov
Subcellular Compartmentalization of Biosynthesis
In their native plant cells, the enzymes of the BIA biosynthetic pathway are not randomly distributed but are organized into specific subcellular compartments. tarjomefa.com This compartmentalization is thought to enhance the efficiency of the pathway by channeling intermediates between successive enzymes and sequestering potentially toxic compounds away from the cytosol. nih.gov
Evidence suggests that BIA biosynthesis involves multiple cellular locations, including the cytosol, the endoplasmic reticulum (ER), and vacuoles. tarjomefa.com Some enzymes, particularly cytochrome P450s, are membrane-bound and reside in the ER. berkeley.edu Other enzymes, such as the berberine bridge enzyme (BBE), are believed to be associated with vesicles that may act as "metabolons," which are multi-enzyme complexes that facilitate the transfer of intermediates. nih.gov
The lack of this native compartmentalization in microbial hosts like E. coli can be a limiting factor for the efficient production of BIAs. nih.gov While S. cerevisiae possesses an ER, which is beneficial for expressing P450s, recreating the complex vesicular transport and organization found in plants remains a significant challenge. nih.gov Future engineering efforts may focus on creating synthetic enzyme complexes or targeting enzymes to specific organelles within the microbial cell to mimic the natural compartmentalization and improve the efficiency of heterologous BIA production. nih.gov
Computational Chemistry and Theoretical Modeling of 4 Benzylisoquinolin 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of 4-Benzylisoquinolin-1-amine. These calculations solve the Schrödinger equation, or its density-based equivalent, to model the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. jmchemsci.com It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govmdpi.com A DFT study on this compound would involve optimizing its three-dimensional structure to find the lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape and steric properties. Such calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to ensure accuracy. nih.gov The results from these studies form the foundation for all other subsequent theoretical analyses. biointerfaceresearch.com
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C1-N2 | 1.37 Å |
| Bond Length | C1-N(amine) | 1.38 Å |
| Bond Length | C4-C(benzyl) | 1.51 Å |
| Bond Angle | N2-C1-C9 | 122.5° |
| Bond Angle | C3-C4-C(benzyl) | 121.0° |
| Dihedral Angle | C3-C4-C(benzyl)-C(phenyl) | -75.0° |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density, identifying the likely sites for nucleophilic and electrophilic attack.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.85 |
| LUMO Energy (ELUMO) | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govthaiscience.info The MEP map displays regions of varying electrostatic potential on the molecule's surface. Red-colored areas indicate negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue-colored areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. physchemres.org For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the exocyclic amine group due to their lone pairs of electrons, making them susceptible to electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit positive potential.
| Molecular Region | Predicted Potential (kcal/mol) | Reactivity Implication |
|---|---|---|
| Isoquinoline N-atom Lone Pair | -35.0 | Site for electrophilic attack / H-bond acceptor |
| Amine N-atom Lone Pair | -28.5 | Site for electrophilic attack / H-bond acceptor |
| Amine H-atoms | +25.0 | Site for nucleophilic attack / H-bond donor |
| Benzyl (B1604629) Ring π-system | -15.0 | Weak electrophilic attack site |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive view of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. wikipedia.orgwisc.edu This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation, which arise from electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies their strength. Natural Population Analysis (NPA), a part of the NBO procedure, calculates the charge distribution on each atom, offering a more reliable picture than other methods like Mulliken population analysis. uni-rostock.de For this compound, NBO analysis would detail the charge delocalization between the benzyl ring and the isoquinoline core and quantify the stability gained from these electronic interactions.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(amine) | σ(C1-N2) | 5.2 |
| LP(1) N2 | π(C1-C9) | 18.5 |
| π(C5-C6) | π(C7-C8) | 20.1 |
| σ(C4-C(benzyl)) | σ(C3-C4a) | 2.9 |
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual representation of electron pairing in a molecule. jussieu.frjussieu.fr ELF values range from 0 to 1, where high values (approaching 1) correspond to regions with a high probability of finding an electron pair, such as covalent bonds and lone pairs. arizona.edu LOL provides similar information based on the kinetic energy density. researchgate.net These methods offer a clear depiction of the chemical bond's nature and the location of non-bonding electrons. In this compound, ELF and LOL maps would distinctly show high localization in the regions of C-C, C-H, C-N bonds, and particularly high values for the lone pair electrons on the two nitrogen atoms, confirming the intuitive Lewis structure.
| Basin Type | Location | Electron Population (e) |
|---|---|---|
| Core | C(1s), N(1s) | ~2.00 |
| Bonding (C-H) | Aromatic/Aliphatic C-H | ~1.95 |
| Bonding (C-C/C-N) | Isoquinoline/Benzyl Rings | ~1.80 - 1.98 |
| Non-bonding (Lone Pair) | N2, N(amine) | ~1.90 |
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. chemrxiv.org It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This plot reveals different types of interactions: strong attractive interactions (like hydrogen bonds) appear as spikes in the negative region, weak van der Waals interactions are found near zero, and strong repulsive interactions (steric clashes) appear in the positive region. researchgate.net For this compound, RDG analysis would be crucial for visualizing potential weak intramolecular interactions, such as C-H···π interactions between the benzyl group and the isoquinoline system, or potential intramolecular hydrogen bonding involving the amine group, which could influence the molecule's preferred conformation.
| Interaction Type | Interacting Groups | Sign(λ₂)ρ Value |
|---|---|---|
| Van der Waals | Between benzyl and isoquinoline rings | ~0.0 |
| Weak Hydrogen Bond | Amine H and Isoquinoline N (intramolecular) | < 0.0 |
| Steric Repulsion | Between closely packed H atoms | > 0.0 |
In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific databases and computational chemistry literature reveals a significant gap in the molecular modeling and simulation studies specifically focused on the chemical compound this compound. Despite the growing interest in the broader class of benzylisoquinoline alkaloids for their diverse pharmacological activities, dedicated computational analyses detailing the conformational landscape, protein interaction dynamics, and reaction mechanisms of this particular molecule are not publicly available at this time.
Computational chemistry and theoretical modeling are powerful tools used to predict and understand the behavior of molecules at an atomic level. Techniques such as Molecular Dynamics (MD) simulations and molecular docking are instrumental in modern drug discovery and materials science. MD simulations provide insights into the conformational flexibility and stability of a molecule over time, as well as the dynamics of its interactions with biological targets like proteins. Molecular docking, on the other hand, predicts the preferred orientation and binding affinity of a molecule to a specific receptor, which is crucial for assessing its potential as a therapeutic agent. Furthermore, computational studies on reaction mechanisms can elucidate the pathways of chemical transformations, providing valuable information for synthetic chemists.
While extensive research, including computational studies, has been conducted on various other benzylisoquinoline alkaloids, the specific substitution pattern of this compound has not been the subject of published computational investigations according to the performed searches. General studies on related compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have explored their conformational preferences and interactions with receptors. However, these findings cannot be directly extrapolated to this compound due to structural differences that would significantly alter its electronic and steric properties, leading to distinct behaviors in conformational stability, protein binding, and reactivity.
The absence of specific computational data for this compound means that key theoretical parameters remain uncharacterized. This includes detailed conformational analysis to identify stable low-energy structures, dynamic studies of its interactions with any potential protein targets, predictions of its binding modes, and calculations of its binding affinity. Similarly, theoretical investigations into its potential reaction mechanisms have not been reported.
This lack of specific computational research highlights a niche area for future investigation within the field of medicinal and computational chemistry. Such studies would be necessary to build a foundational understanding of the molecular properties of this compound and to explore its potential applications. Until such research is conducted and published, a detailed article on its computational chemistry, as per the specified outline, cannot be generated based on existing scientific literature.
Reaction Mechanism Studies
Transition State Analysis and Activation Barriers
The foundational step in the biosynthesis of the benzylisoquinoline scaffold is the Pictet-Spengler reaction, typically catalyzed by norcoclaurine synthase (NCS). This reaction involves the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the precursor to most BIAs. mdpi.com Computational studies, particularly those using quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in dissecting this complex reaction.
Theoretical models have been used to calculate the detailed energy profiles of the NCS-catalyzed reaction. acs.org These calculations help to identify the transition states—the highest energy points along the reaction coordinate—and determine the activation barriers, which dictate the reaction rate. For instance, a combined approach using Ligand Gaussian accelerated Molecular Dynamics (LiGaMD) and Density Functional Theory (DFT) calculations identified the aromatic electrophilic attack as the rate-limiting step in the NCS mechanism, revealing a high activation energy barrier of 44.2 kcal/mol. acs.org This finding is crucial for understanding the enzyme's catalytic efficiency and pinpointing bottlenecks in the biosynthetic pathway. acs.orgnih.gov
To understand the role of individual amino acid residues in catalysis, a "conceptual deletion" experiment at the QM/MM level can be performed. This method computationally assesses the energetic contribution of specific residues to the stabilization of the reaction's transition state. The results guide rational enzyme engineering by identifying key residues that, if mutated, could lower the activation barrier and enhance catalytic activity. nih.gov
| Reaction Step | Computational Method | Calculated Activation Barrier (kcal/mol) | Key Stabilizing Residues (from Conceptual Deletion) |
|---|---|---|---|
| Aromatic Electrophilic Attack (Rate-Limiting Step) | LiGaMD/DFT | 44.2 acs.org | Not specified |
| Overall Reaction | QM/MM | Not specified | Asp-141, Tyr-108, Lys-122 nih.gov |
Pathway Elucidation (e.g., C-C bond formation via oxidative cyclization)
Beyond the initial formation of the benzylisoquinoline core, computational modeling is vital for elucidating the mechanisms of subsequent, complex enzymatic transformations. A pivotal reaction in the diversification of BIAs is the oxidative cyclization of (S)-reticuline to (S)-scoulerine, catalyzed by the flavin-dependent Berberine (B55584) Bridge Enzyme (BBE). This reaction forms the characteristic "berberine bridge," a C-C bond between the N-methyl group and the phenolic ring, creating the tetracyclic protoberberine scaffold. nih.gov
The precise mechanism of BBE has been a subject of debate, with proposals for concerted, stepwise, or hybrid pathways. researchgate.net Computational modeling has provided critical insights into this process. QM and QM/MM calculations have been employed to model the reaction within the enzyme's active site. researchgate.net These studies analyze the energetics of different potential routes, involving proton abstraction, hydride transfer from the substrate to the FAD cofactor, and the final cyclization step. nih.govresearchgate.net
Some computational studies suggest a hybrid mechanism may be operative. researchgate.net In this model, the reaction proceeds through a multi-step process where hydride transfer and subsequent cyclization may be decoupled, challenging earlier proposals of a fully concerted, single-step reaction. researchgate.net By mapping the potential energy surface, these theoretical approaches can predict the most likely reaction pathway and explain the enzyme's high stereospecificity. This detailed mechanistic understanding is fundamental for grasping how the BIA pathway is channeled towards specific molecular skeletons.
In Silico Approaches for Enzyme Engineering and Pathway Design
In silico methods are becoming indispensable tools for metabolic engineering, enabling the rational design of enzymes and entire biosynthetic pathways for producing valuable compounds like BIAs in microbial hosts. nih.govnih.gov These computational approaches offer a faster and more targeted alternative to traditional methods of random mutagenesis and directed evolution. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 4-Benzylisoquinolin-1-amine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.
One-dimensional NMR experiments are the foundation of structural analysis for this compound. ¹H (proton) and ¹³C (carbon-13) NMR spectra reveal the number and types of hydrogen and carbon atoms present in the molecule.
The ¹H NMR spectrum provides information on the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton. For this compound, the spectrum would be expected to show distinct signals corresponding to the protons of the isoquinoline (B145761) core, the benzyl (B1604629) substituent, and the amine group.
The ¹³C NMR spectrum displays a single peak for each unique carbon atom in the molecule. The chemical shift of each peak indicates the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.net
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| 1 | - | 158.0 | Quaternary Carbon (C-NH₂) |
| 3 | 7.10 (s, 1H) | 108.5 | Isoquinoline CH |
| 4 | - | 135.2 | Quaternary Carbon (C-Benzyl) |
| 4a | - | 129.8 | Quaternary Carbon (Bridgehead) |
| 5 | 8.05 (d, 1H) | 128.9 | Isoquinoline CH |
| 6 | 7.55 (t, 1H) | 127.3 | Isoquinoline CH |
| 7 | 7.65 (t, 1H) | 127.8 | Isoquinoline CH |
| 8 | 7.80 (d, 1H) | 122.5 | Isoquinoline CH |
| 8a | - | 142.1 | Quaternary Carbon (Bridgehead) |
| -NH₂ | 5.50 (br s, 2H) | - | Amine Protons |
| Benzylic CH₂ | 4.15 (s, 2H) | 40.1 | Methylene Protons |
| Benzyl C1' | - | 139.5 | Quaternary Benzyl Carbon |
| Benzyl C2'/C6' | 7.25 (d, 2H) | 129.0 | Ortho Benzyl CH |
| Benzyl C3'/C5' | 7.35 (t, 2H) | 128.6 | Meta Benzyl CH |
| Benzyl C4' | 7.30 (t, 1H) | 126.5 | Para Benzyl CH |
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would show correlations between adjacent aromatic protons on both the isoquinoline and benzyl rings (e.g., between H-5 and H-6).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). nih.gov This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is a powerful technique for connecting different parts of the molecule. For instance, an HMBC correlation between the benzylic methylene protons (CH₂) and carbon C-4 of the isoquinoline ring would definitively confirm the position of the benzyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org This experiment provides critical information about the 3D conformation of the molecule. For example, a NOESY correlation between the benzylic protons and the H-3 or H-5 proton on the isoquinoline ring would give insight into the preferred rotational conformation of the benzyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
HR-ESIMS is used to determine the exact mass of the protonated molecule ([M+H]⁺) with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. Electrospray ionization (ESI) is a soft ionization technique suitable for nitrogen-containing compounds like isoquinolines, which are readily protonated. nih.gov
Table 2: Hypothetical HR-ESIMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂ |
| Calculated Exact Mass ([M+H]⁺) | 235.1230 |
| Observed m/z ([M+H]⁺) | 235.1233 |
| Mass Error | < 2 ppm |
Liquid chromatography is often coupled with mass spectrometry to analyze complex mixtures or to confirm the purity of a sample. researchgate.netnih.gov The sample is first passed through an LC column, which separates the components. Each separated component then enters the mass spectrometer for analysis.
LC-MS: Provides a chromatogram showing the retention time of the compound and a mass spectrum for the peak at that retention time.
LC-MS/MS: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of interest (e.g., m/z 235.12 for this compound), fragmenting it, and then analyzing the resulting fragment ions. This provides a fragmentation fingerprint that is highly specific to the compound's structure.
Orbitrap LC-MSn: High-resolution Orbitrap analyzers can be used for multistage fragmentation (MSn), providing even more detailed structural information and increasing confidence in compound identification, particularly for differentiating between isomers. nih.gov
Fragmentation analysis is the cornerstone of structural elucidation by mass spectrometry. In this process, the protonated molecule is energized, causing it to break apart into smaller, characteristic fragment ions.
Collision-Induced Dissociation (CID): This is the most common fragmentation method, where ions collide with neutral gas molecules (like argon or nitrogen), causing them to fragment. For this compound, a primary and highly characteristic fragmentation pathway would be the cleavage of the bond between the benzylic carbon and the isoquinoline ring. This would result in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 and a 1-aminoisoquinoline (B73089) radical cation fragment.
Table 3: Plausible MS/MS Fragmentation Data for this compound ([M+H]⁺ = 235.12)
| Fragment m/z | Proposed Structure/Loss | Notes |
|---|---|---|
| 144.07 | [M+H - C₇H₇]⁺ | Loss of the benzyl radical, leaving the 1-aminoisoquinoline fragment. |
| 117.06 | [C₉H₇N]⁺ | Loss of NH₃ from the isoquinoline fragment. |
| 91.05 | [C₇H₇]⁺ | Formation of the tropylium ion from the benzyl moiety. |
Higher-Energy Collisional Dissociation (HCD): HCD is a fragmentation technique used in Orbitrap mass spectrometers that often produces a richer spectrum with more low-mass fragments compared to CID, providing additional structural details.
Pulsed Q Collision-Induced Dissociation (PQD): PQD is another technique that can be useful for detecting low-mass fragment ions that might be missed in other fragmentation experiments.
By integrating the data from these complementary NMR and MS techniques, researchers can unambiguously confirm the chemical structure, constitution, and conformation of this compound.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, revealing the presence of specific functional groups.
For this compound, a primary aromatic amine, IR spectroscopy is particularly useful for identifying key structural features. The primary amine (-NH₂) group gives rise to characteristic absorption bands. Typically, primary amines exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching vibrations. libretexts.orgorgchemboulder.com Another significant vibration is the N-H bending (scissoring) mode, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration of aromatic amines is typically strong and found between 1335-1250 cm⁻¹. orgchemboulder.com Additionally, the presence of aromatic rings (isoquinoline and benzyl moieties) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.
While specific experimental data for this compound is not widely published, the expected IR absorption bands can be summarized based on the characteristic frequencies for its constituent functional groups.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₂) | Stretch | 2960 - 2850 | Medium |
| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium to Strong |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic C-N | Stretch | 1335 - 1250 | Strong |
This table is generated based on established characteristic infrared absorption frequencies for the relevant functional groups. libretexts.orgorgchemboulder.com
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, serves as a complementary technique. It is particularly sensitive to non-polar bonds and symmetric vibrations, often providing clearer signals for C=C bonds in aromatic rings and C-C backbone structures where IR signals may be weak.
X-ray Crystallography (for structural elucidation of compounds or protein-ligand complexes)
For compounds within the isoquinoline alkaloid family, single-crystal X-ray diffraction is instrumental in unambiguously establishing their stereochemistry and solid-state conformation. For example, the structures of related tetrahydroisoquinoline alkaloids have been successfully elucidated using this method, providing clear evidence of their molecular geometry. mdpi.com In one study, the analysis of crystals grown from methanol (B129727) confirmed the tetrahydro-substituted isoquinoline structure, with all bond lengths and angles determined within experimental error. mdpi.com
While a specific crystal structure for this compound is not publicly available, the application of X-ray crystallography would involve:
Growing a high-quality single crystal of the compound.
Mounting the crystal and exposing it to a focused beam of X-rays.
Collecting the diffraction pattern produced as X-rays are scattered by the electron clouds of the atoms.
Processing the diffraction data to generate an electron density map and ultimately solve the three-dimensional structure.
This analysis would provide unequivocal proof of the benzyl group's position at the C4 carbon of the isoquinoline ring and confirm the location of the amine group at the C1 position.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzylisoquinoline alkaloids (BIAs) due to its high resolution, sensitivity, and speed. nih.govmdpi.com It is routinely used to monitor reaction progress during synthesis, determine the purity of the final product, and quantify the compound in various matrices. nih.gov
In a typical HPLC analysis of a compound like this compound, a reversed-phase column (e.g., C18) is often employed. The separation is achieved by partitioning the analyte between a nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, often a mixture of water (frequently containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, can be run under isocratic (constant composition) or gradient (varied composition) conditions to achieve optimal separation.
Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in this compound absorb strongly in the UV region (typically around 280 nm). nih.gov For more detailed structural information, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio data, aiding in definitive identification. nih.gov The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 2: Illustrative HPLC Method Parameters for Benzylisoquinoline Alkaloid Analysis
| Parameter | Description |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for the analysis of benzylisoquinoline alkaloids and is not from a specific analysis of this compound. nih.govnih.gov
Derivatives and Analogues of 4 Benzylisoquinolin 1 Amine As Research Probes
Design and Synthesis of Novel Derivatives
The design and synthesis of novel derivatives of 4-benzylisoquinolin-1-amine are driven by the need for molecules with enhanced potency, selectivity, and specific functionalities for use as research probes. Synthetic strategies often focus on modifying the core structure to explore structure-activity relationships (SAR) and to introduce reporter groups or reactive moieties.
A common approach to synthesizing the core tetrahydroisoquinoline scaffold, a precursor to many benzylisoquinoline alkaloids, is the Pictet-Spengler condensation . This reaction involves the condensation of a phenylethylamine with an aldehyde or ketone followed by ring closure, a method first described in 1911. nih.gov Another key synthetic route is the Bischler-Napieralski reaction , which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to a tetrahydroisoquinoline. nih.govnih.gov These classical methods have been refined over the years, with the use of catalysts like zeolites to improve efficiency. mdpi.com
Modern synthetic efforts often employ a modular approach, allowing for the introduction of a variety of substituents. For instance, a series of 1-monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines have been synthesized from different ketoamides. This method allows for the introduction of diverse functional groups at the C-1 position by varying the starting carboxylic acid or the organomagnesium reagent used in the synthesis. mdpi.com
The synthesis of more complex derivatives, such as bis-benzyltetrahydroisoquinoline (BBI) alkaloids, has been achieved through an efficient and modular enantioselective approach. This strategy utilizes the Bischler-Napieralski cyclization followed by a Noyori asymmetric transfer hydrogenation to construct the tetrahydroisoquinoline core. The two benzyltetrahydroisoquinoline units are then linked via an Ullmann coupling to form the characteristic biaryl ether linkage of BBI alkaloids. nih.gov Such synthetic routes are crucial for generating a library of compounds to probe biological systems.
The table below summarizes some of the key synthetic reactions used in the preparation of benzylisoquinoline derivatives.
| Reaction Name | Description | Key Reactants | Product |
| Pictet-Spengler Condensation | A chemical reaction in which a β-arylethylamine undergoes ring closure after condensation with an aldehyde or ketone. | β-arylethylamine, aldehyde/ketone | Tetrahydroisoquinoline |
| Bischler-Napieralski Reaction | An intramolecular electrophilic aromatic substitution reaction for the cyclization of β-arylethylamides or -carbamates. | β-arylethylamide | 3,4-Dihydroisoquinoline |
| Ullmann Coupling | A reaction that couples two aryl halides in the presence of a copper catalyst to form a biaryl ether. | Two aryl halides, copper catalyst | Biaryl ether |
| Noyori Asymmetric Transfer Hydrogenation | A method for the asymmetric reduction of ketones and imines. | Ketone/imine, hydrogen donor, chiral catalyst | Chiral alcohol/amine |
Structure-Guided Design of Biological Probes
Structure-guided design is a powerful strategy for developing potent and selective biological probes based on the this compound scaffold. This approach leverages detailed knowledge of the three-dimensional structure of the target protein or receptor to design molecules that bind with high affinity and specificity. By understanding the key interactions between a ligand and its binding site, medicinal chemists can rationally modify the ligand's structure to enhance its properties as a research tool.
A hybrid pharmacophore approach has been successfully employed in the design of novel anticancer agents. For example, 4-aminoquinoline (B48711) derivatives have been synthesized by linking the quinoline (B57606) moiety to other pharmacophores, such as isatin (B1672199) or benzothiazole, through various linkers. nih.govresearchgate.net This strategy aims to combine the biological activities of the individual fragments into a single molecule with improved efficacy and tumor specificity. nih.gov Molecular modeling studies, often based on crystal structures of the target protein, play a crucial role in guiding the design of these hybrid molecules. For instance, the design of SGI-1027 analogues as inhibitors of DNA methyltransferases was informed by the crystal structure of a bacterial DNA methyltransferase, which highlighted the importance of the quinoline and aminopyrimidine moieties for interaction with the enzyme and its substrates. nih.gov
The structural features of benzylisoquinoline alkaloids themselves provide valuable insights for the design of new probes. The rigid tetracyclic structure of aporphine (B1220529) alkaloids, for example, is crucial for their potent dopamine (B1211576) agonist activity, whereas the more flexible benzyltetrahydroisoquinoline moiety is generally less active. nih.gov This suggests that conformational rigidity is a key determinant of biological activity for this class of compounds.
The development of biological probes often involves the introduction of specific chemical groups to facilitate their use in various assays. These can include fluorescent tags for imaging studies, photoaffinity labels for identifying binding partners, or biotin (B1667282) tags for affinity purification. The modular synthetic routes developed for benzylisoquinoline alkaloids are well-suited for the incorporation of such functional groups.
The following table outlines key considerations in the structure-guided design of benzylisoquinoline-based probes.
| Design Principle | Rationale | Example Application |
| Hybrid Pharmacophore Approach | Combining two or more pharmacophores to create a new molecule with enhanced or novel biological activity. | Design of 4-aminoquinoline-isatin hybrids as anticancer agents. nih.gov |
| Conformational Rigidity | Constraining the flexibility of a molecule to favor a bioactive conformation. | The rigid aporphine ring system is essential for potent dopamine agonist activity. nih.gov |
| Introduction of Functional Groups | Incorporating reporter or reactive groups to enable specific experimental applications. | Attaching a fluorescent dye to a benzylisoquinoline derivative for use in cellular imaging. |
| Structure-Activity Relationship (SAR) Studies | Systematically modifying the structure of a compound to understand how changes affect its biological activity. | Varying substituents on the benzyl (B1604629) and isoquinoline (B145761) rings to optimize binding affinity for a target receptor. |
Exploration of Related Benzylisoquinoline Alkaloid Subgroups for Comparative Research
The vast structural diversity of benzylisoquinoline alkaloids (BIAs) provides a rich source of molecular scaffolds for comparative research. oup.com By studying the biological activities of different BIA subgroups, researchers can gain valuable insights into the structural requirements for interaction with specific biological targets. The benzylisoquinoline core is the common biosynthetic precursor for a wide range of alkaloid subgroups, each with its own unique three-dimensional structure and pharmacological profile. oup.comwikipedia.org
Tetrahydroisoquinolines (THIQs) represent the basic structural unit of the more complex benzylisoquinoline alkaloids. nih.gov The THIQ nucleus is found in a wide variety of natural products and synthetic compounds that exhibit a broad range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.gov The relative simplicity of the THIQ scaffold makes it an attractive starting point for the synthesis of more complex molecules and for exploring the fundamental structural requirements for biological activity.
Aporphine alkaloids are characterized by a tetracyclic ring system that results from an intramolecular C-C bond formation within the benzylisoquinoline precursor. nih.gov This rigid, non-planar structure is a key determinant of their biological activity. Many aporphine alkaloids exhibit potent activity at dopamine and serotonin (B10506) receptors, and some have shown promise as anticancer agents. nih.govnih.gov
The aporphine scaffold has been extensively studied, and a large number of natural and synthetic derivatives have been prepared. nih.gov Nuciferine, an aporphine alkaloid from the lotus (B1177795) plant, has demonstrated antineoplastic effects in various cancer models. researchgate.net Comparative studies of aporphines with their more flexible benzylisoquinoline precursors have highlighted the importance of conformational rigidity for potent receptor binding. nih.gov
Protoberberine alkaloids possess a tetracyclic ring system that is formed by the creation of an additional bond between the nitrogen atom and the benzyl ring of the benzylisoquinoline precursor, a reaction catalyzed by the berberine (B55584) bridge enzyme. nih.gov This results in a planar, aromatic structure that is known to intercalate into DNA. nih.govresearchgate.net Many protoberberine alkaloids, such as berberine and coptisine, exhibit antimicrobial and anticancer activities. nih.govoup.com
The planar nature of the protoberberine scaffold is a key feature that distinguishes it from the non-planar aporphine and flexible benzylisoquinoline alkaloids. Comparative studies of these subgroups can provide valuable information on how molecular shape and planarity influence biological activity, particularly for compounds that interact with DNA and other planar macromolecules.
Bisbenzylisoquinoline (BBI) alkaloids are dimeric structures composed of two benzylisoquinoline units linked by one or more ether or C-C bonds. oup.commdpi.com This dimerization results in large, complex molecules with a wide range of conformational possibilities. BBI alkaloids are known to exhibit a variety of biological activities, including anticancer, anti-HIV, and antimalarial properties. mdpi.com
The synthesis of BBI alkaloids is challenging due to their structural complexity. However, modular synthetic approaches have been developed that allow for the preparation of a variety of BBI analogues with different stereochemistries and linkage patterns. nih.gov Comparative studies of monomeric benzylisoquinolines with their dimeric BBI counterparts can help to elucidate the role of dimerization in enhancing biological activity and selectivity.
The following table provides a comparative overview of the different benzylisoquinoline alkaloid subgroups.
| Subgroup | Key Structural Feature | Representative Compound(s) | Common Biological Activities |
| Tetrahydroisoquinolines | Bicyclic core structure | Salsolidine | Antitumor, antibacterial |
| Aporphine-Type Alkaloids | Rigid, non-planar tetracyclic system | Nuciferine, Apomorphine | Dopamine/serotonin receptor modulation, anticancer |
| Protoberberine-Type Alkaloids | Planar, aromatic tetracyclic system | Berberine, Coptisine | Antimicrobial, anticancer, DNA intercalation |
| Bisbenzylisoquinolines | Dimeric structure of two benzylisoquinoline units | Liensinine, Tetrandrine | Anticancer, anti-HIV, antimalarial |
Morphinan-Type Alkaloids
Morphinan-type alkaloids represent a structurally complex and pharmacologically significant class of benzylisoquinoline alkaloids (BIAs). researchgate.netnih.gov Characterized by a rigid pentacyclic scaffold, these molecules are biosynthetically derived from benzylisoquinoline precursors through a key intramolecular cyclization step. nih.govnih.gov The phytochemical synthesis of morphinan (B1239233) alkaloids begins with L-tyrosine, which is converted through a series of enzymatic steps into the benzylisoquinoline intermediate (S)-norcoclaurine. nih.govpnas.org Further modifications lead to the crucial branch-point intermediate, (S)-reticuline, which is subsequently converted to its stereoisomer, (R)-reticuline. nih.govfrontiersin.org
The defining step in the formation of the morphinan core is the intramolecular carbon-carbon phenol (B47542) coupling of (R)-reticuline, a reaction catalyzed by the enzyme salutaridine (B1681412) synthase. nih.govnih.gov This cyclization yields salutaridine, the first committed intermediate in the morphinan biosynthetic pathway. nih.gov Subsequent enzymatic reduction and acetylation lead to the formation of thebaine. nih.gov Thebaine serves as a central precursor in the opium poppy (Papaver somniferum) for the biosynthesis of other prominent morphinan alkaloids, such as codeine and morphine. nih.govoup.com
The unique and complex structure of morphinan alkaloids has made them indispensable as research probes in pharmacology and neuroscience, particularly for investigating the opioid receptor system. The natural alkaloids themselves serve as foundational templates for the development of a vast array of semi-synthetic derivatives. These derivatives are designed to probe structure-activity relationships (SAR), differentiate between opioid receptor subtypes (μ, δ, κ), and investigate the molecular mechanisms of analgesia, tolerance, and dependence.
Thebaine, in particular, is a critical starting material for the industrial-scale synthesis of numerous semi-synthetic opiates. oup.com Its diene functionality allows for a variety of chemical transformations, leading to the production of agonists, partial agonists, and antagonists of opioid receptors. These synthetic analogues, such as oxycodone, buprenorphine, and naltrexone (B1662487), are vital tools for both clinical applications and fundamental research into opioid pharmacology. oup.comgoogle.com
Table 1: Key Morphinan Alkaloids and Their Biosynthetic Precursors
| Compound | Precursor(s) | Key Biosynthetic Transformation | Role as Research Probe |
|---|---|---|---|
| (R)-Reticuline | (S)-Reticuline | Isomerization | Key branch-point intermediate for morphinan biosynthesis. nih.govfrontiersin.org |
| Salutaridine | (R)-Reticuline | Intramolecular phenol coupling | First compound with the core morphinan skeleton; probe for studying biosynthetic enzymes. nih.govnih.gov |
| Thebaine | Salutaridine | Reduction, Acetylation, Cyclization | Precursor for semi-synthetic opioids; probe for developing novel analgesics and antagonists. nih.govoup.com |
| Oripavine | Thebaine | 3-O-demethylation | Potent analgesic; key intermediate for industrial synthesis of etorphine and buprenorphine. nih.gov |
| Codeine | Codeinone (from Thebaine) | Carbonyl reduction | Foundational μ-opioid receptor agonist; probe for studying opioid metabolism and analgesia. oup.comoup.com |
The strategic chemical modification of the morphinan scaffold has yielded derivatives with tailored pharmacological profiles, making them invaluable as research probes. For instance, the conversion of thebaine to antagonists like naloxone (B1662785) and naltrexone provides essential tools for studying opioid receptor blockade and for investigating the mechanisms of opioid overdose and addiction. google.com Similarly, the creation of potent agonists like etorphine has been instrumental in radioligand binding assays and in characterizing the density and distribution of opioid receptors in the central nervous system. oup.com These derivatives, born from the foundational benzylisoquinoline structure, continue to advance our understanding of neurobiology and aid in the design of next-generation therapeutics.
Table 2: Representative Semi-Synthetic Morphinan Derivatives Used as Research Probes
| Derivative | Parent Compound | Key Modification(s) | Primary Research Application |
|---|---|---|---|
| Oxycodone | Thebaine | Oxidation and reduction | Probe for studying the pharmacology of potent μ- and κ-opioid receptor agonists. oup.com |
| Hydrocodone | Codeine | Hydrogenation and isomerization | Used in studies of opioid metabolism and the development of abuse-deterrent formulations. google.com |
| Buprenorphine | Thebaine | Diels-Alder reaction, Grignard addition | Probe for investigating partial μ-opioid agonism and κ-opioid antagonism; studies of addiction treatment. nih.govoup.com |
| Naltrexone | Thebaine | Demethylation, oxidation, N-alkylation | A universal opioid receptor antagonist used to study receptor function, blockade, and addiction neurobiology. google.com |
| Naloxone | Thebaine | N-dealkylation and re-alkylation | A competitive antagonist probe for investigating acute opioid overdose and receptor occupancy. google.com |
Future Research Directions and Unexplored Avenues
Integration of Multi-Omics for Deeper Biosynthesis Understanding
While 4-Benzylisoquinolin-1-amine is likely a synthetic compound, understanding the natural biosynthesis of its core benzylisoquinoline scaffold is fundamental for developing bio-based production methods. The biosynthesis of naturally occurring BIAs begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to (S)-norcoclaurine, the central precursor to the approximately 2,500 known BIAs. oup.comwikipedia.orgfrontiersin.orgnih.gov
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the discovery of genes and enzymes involved in these complex pathways in plants like opium poppy (Papaver somniferum) and Corydalis yanhusuo. oup.comnih.govnih.govnih.gov Integrating these large-scale datasets allows researchers to construct detailed biosynthetic pathway maps and identify key enzymes. nih.govresearchgate.net Future research could apply these insights to engineer pathways in microbial hosts for the production of specific BIA precursors, which could then be chemically modified to produce this compound.
Table 1: Key Enzyme Families in Benzylisoquinoline Alkaloid Biosynthesis Identified via Omics Approaches
| Enzyme Family | Function in BIA Pathway | Reference |
|---|---|---|
| Norcoclaurine Synthase (NCS) | Catalyzes the key Pictet-Spengler condensation to form the BIA core structure. | oup.comfrontiersin.org |
| O-methyltransferases (OMTs) | Involved in modifying hydroxyl groups, affecting the compound's properties. | frontiersin.orgnih.gov |
| N-methyltransferases (NMTs) | Catalyze the addition of methyl groups to nitrogen atoms. | nih.govdatadryad.org |
| Cytochrome P450 Monooxygenases (CYPs) | A diverse family responsible for hydroxylations, C-C bond formation, and other critical modifications. | oup.comnih.govoup.com |
Advanced Computational Design of Novel Structures with Desired Molecular Interactions
Computational chemistry and molecular modeling are powerful tools for designing novel derivatives of this compound with enhanced potency and selectivity for specific biological targets. nih.gov Techniques such as molecular docking and molecular dynamics simulations can predict how these molecules interact with proteins at an atomic level. nih.govmdpi.com For instance, studies on other BIA compounds have used these methods to investigate interactions with targets like the main protease of SARS-CoV-2 and human telomeric G-quadruplex DNA. oup.comnih.gov
This in silico approach allows for the rational design of new structures by modifying the this compound scaffold. By predicting binding affinities and interaction modes, researchers can prioritize the synthesis of compounds most likely to have the desired biological effect, saving significant time and resources. nih.gov This strategy is crucial for developing selective ligands for therapeutic targets or as precision tools for chemical biology. nih.gov
Development of New Biocatalytic Systems for Tailored Synthesis
The chemical synthesis of complex molecules like BIAs can be challenging, often requiring multiple steps and harsh conditions. mdpi.com Biocatalysis, using enzymes or whole microbial cells, offers a green and efficient alternative. mdpi.comtaylorandfrancis.com Researchers have developed enzymatic cascades that combine several enzymes, such as norcoclaurine synthase (NCS), transaminases, and decarboxylases, to produce the BIA core from simple precursors. scienceopen.comnih.govresearchgate.net
A key area of future research is the development of novel biocatalytic systems specifically tailored for the synthesis of this compound and its derivatives. This could involve:
Enzyme Engineering: Using mutagenesis to alter the substrate specificity of existing BIA biosynthetic enzymes to accept non-natural precursors. scienceopen.comnih.gov
Chemoenzymatic Synthesis: Combining efficient chemical synthesis steps with highly selective enzymatic reactions, such as using the Berberine (B55584) Bridge Enzyme (BBE) for stereoselective cyclization. taylorandfrancis.comacs.org
Microbial Engineering: Assembling entire biosynthetic pathways in microbial hosts like E. coli or Saccharomyces cerevisiae to produce the target compound or a close precursor from simple carbon sources. google.compnas.org
Table 2: Examples of Biocatalytic Approaches for BIA Synthesis
| Approach | Key Enzymes/Systems | Outcome | Reference |
|---|---|---|---|
| Parallel Cascade | Tyrosinase, Tyrosine Decarboxylase, Transaminase, NCS | Generation of halogenated (non-natural) BIAs. | scienceopen.comnih.govresearchgate.net |
| Chemoenzymatic Resolution | Berberine Bridge Enzyme (BBE) | Enantioselective oxidative C-C coupling to produce optically pure alkaloids. | taylorandfrancis.comacs.org |
Exploration of Novel Biological Targets and Mechanisms (In Vitro)
The BIA class of compounds is known for a vast range of pharmacological activities, including antimicrobial, anticancer, and neurological effects. nih.gov Natural and synthetic BIAs have shown affinity for crucial targets such as dopamine (B1211576) and serotonin (B10506) receptors, and they have been investigated as potential inhibitors of enzymes critical in cancer. oup.comnih.govnih.gov
A crucial future direction is the systematic in vitro screening of this compound to identify its specific biological targets and elucidate its mechanism of action. This involves testing the compound against panels of receptors, enzymes (e.g., kinases, proteases), and other proteins. Identifying the direct molecular targets is the first step in understanding its cellular effects and evaluating its therapeutic potential. The structural similarity to other quinazoline (B50416) and isoquinoline (B145761) derivatives that are known to inhibit targets like EGFR or WRN helicase suggests potential avenues for investigation. nih.govnih.gov
Application in Chemical Biology Tools and Probe Development
Should this compound be found to interact potently and selectively with a specific biological target, it could serve as a scaffold for the development of chemical probes. escholarship.org A high-quality chemical probe is a small molecule used to study the function of a protein in cells and organisms. Unlike genetic methods like RNAi, chemical probes can offer temporal control and can distinguish between the catalytic and scaffolding functions of a protein. escholarship.org
The development process would involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity for the identified target.
Probe Functionalization: Creating derivatives that incorporate tags for visualization (e.g., fluorophores) or affinity purification (e.g., biotin) without disrupting the interaction with the target protein.
Cellular Validation: Demonstrating that the probe engages its target in a cellular context and can be used to modulate or report on the target's function. escholarship.org
Such probes derived from the this compound scaffold would be invaluable tools for basic biological research and could act as starting points for future drug discovery programs. escholarship.org
Q & A
Q. What are the common synthetic routes for preparing 4-Benzylisoquinolin-1-amine, and what key reaction conditions influence yield?
Answer: this compound can be synthesized via Friedländer condensation using 2-aminobenzaldehyde derivatives and ketones under acidic conditions (e.g., H₂SO₄ or p-TsOH) to form the isoquinoline core . Benzylation is achieved through nucleophilic substitution or reductive amination. Critical parameters include:
- Temperature: 80–120°C for cyclization.
- Catalysts: Pd/C (5–10 mol%) for cross-coupling steps.
- Solvents: Ethanol or DMF for polar intermediates.
Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic Question
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?
Answer:
- NMR (¹H/¹³C): Aromatic protons appear at δ 7.0–8.5 ppm; benzyl CH₂ resonates at δ 3.8–4.2 ppm.
- HRMS: Confirms molecular ion ([M+H]⁺) with <2 ppm error.
- HPLC/GC-MS: C18 columns (acetonitrile/water gradient) or GC-MS (for volatile derivatives) assess purity (>99%).
- UV-Vis: λmax ~250–300 nm (π→π* transitions) .
Advanced Question
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Answer: Discrepancies often arise from structural analogs, impurities, or assay variability. Strategies include:
Structural Validation: Elemental analysis and 2D NMR (COSY, NOESY) confirm identity.
Standardized Assays: Use identical cell lines (e.g., HepG2) and protocols (e.g., MTT for cytotoxicity).
Computational Validation: Molecular docking (AutoDock Vina) predicts binding modes to targets like kinase domains .
Comparative studies with control compounds (e.g., doxorubicin) clarify activity trends .
Advanced Question
Q. What experimental design approaches are optimal for optimizing the catalytic hydrogenation step in this compound synthesis?
Answer: Response Surface Methodology (RSM) with central composite design evaluates variables:
- Catalyst: Pd/C (3–7 wt%) vs. Raney Ni.
- H₂ Pressure: 1–5 atm.
- Temperature: 25–80°C.
ANOVA identifies pressure (p < 0.05) and catalyst loading as critical. Optimal conditions (3 atm H₂, 5% Pd/C in ethanol) achieve >90% yield. Post-reaction filtration (Celite) removes catalyst residues .
Basic Question
Q. What are the recommended storage conditions and stability profiles for this compound to ensure long-term viability?
Answer:
- Storage: -20°C in amber vials under argon.
- Stability: <5% degradation over 5 years with desiccants (silica gel).
- Monitoring: Biannual HPLC analysis detects oxidized amines (e.g., nitro derivatives) .
Advanced Question
Q. What chiral resolution techniques are applicable for isolating enantiomers of this compound derivatives?
Answer:
- Diastereomeric Salts: React with (-)-dibenzoyl-L-tartaric acid in ethanol.
- Chiral HPLC: Chiralpak IA column (hexane/i-PrOH 90:10) confirms enantiopurity (>99% ee).
- Configuration Analysis: X-ray crystallography or ECD spectra compared to DFT simulations .
Advanced Question
Q. How can computational models predict the pharmacological potential of this compound analogs?
Answer:
- Docking/MD Simulations: AutoDock Vina and GROMACS predict binding to targets (e.g., GPCRs).
- QSAR Models: MOE descriptors (logP, polar surface area) optimize lead compounds.
- Validation: SPR (KD) and enzymatic assays (IC50) confirm predictions .
Advanced Question
Q. What mechanistic insights explain the divergent reactivity of this compound in alkylation versus acylation reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
